The synthesis of H-Glu-Tyr-OH.DEA involves several methods, primarily focusing on peptide coupling techniques. One common approach is the Fmoc (9-fluorenylmethoxycarbonyl) strategy, which allows for the stepwise assembly of amino acids. The process typically includes:
Technical details regarding purification often include high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
The molecular structure of H-Glu-Tyr-OH.DEA can be represented by its chemical formula . The structure features:
Data regarding bond angles, lengths, and stereochemistry can be obtained through X-ray crystallography or NMR (nuclear magnetic resonance) spectroscopy, providing insights into its three-dimensional conformation .
H-Glu-Tyr-OH.DEA can participate in various chemical reactions typical for peptide derivatives:
These reactions are critical for developing analogs that may exhibit enhanced biological activities.
The mechanism of action for H-Glu-Tyr-OH.DEA largely depends on its interactions at the molecular level with biological targets such as receptors or enzymes.
Data supporting these mechanisms can be derived from pharmacological studies that assess binding affinities and functional outcomes in biological assays .
H-Glu-Tyr-OH.DEA has potential applications in various scientific fields:
H-Glu-Tyr-OH (glutamyl-tyrosine) is fundamentally derived from ribosomal peptide precursors within plant biosynthetic pathways. As established for plant ribosomally synthesized and post-translationally modified peptides (RiPPs), this dipeptide motif originates from larger precursor peptides encoded genetically and synthesized on ribosomes [9] [10]. In plant RiPP biosynthesis, precursor peptides typically contain:
For dipeptides like H-Glu-Tyr-OH, genomic analyses reveal their embedding within larger core peptide domains of precursor proteins. Mass spectrometry studies detect these dipeptide units as proteolytic fragments after enzymatic processing of precursors such as those in the BURP-domain pathways [9]. Crucially, the ribosomally synthesized nature ensures stereochemical precision in the L-configuration of both glutamate and tyrosine residues—a prerequisite for subsequent enzymatic modifications.
Table 1: Precursor Peptide Organization in Plant RiPP Biosynthesis
| Precursor Region | Function | Presence in H-Glu-Tyr-OH Pathway |
|---|---|---|
| Signal peptide | Cellular localization | Yes (ER/Golgi targeting) |
| Leader sequence | PTM enzyme recognition | Variable |
| Core peptide | Contains Glu-Tyr motif | Yes (embedded sequence) |
| Follower sequence | Protease recognition | Observed in BURP precursors |
| Recognition sequence | Demarcates multiple cores | In multi-core precursors |
The Glu-Tyr dipeptide motif demonstrates significant evolutionary conservation within substrates of BURP-domain cyclases—copper-dependent enzymes responsible for macrocyclizing plant RiPPs (termed burpitides) [9] [10]. These enzymes catalyze C-O or C-N bond formation between aromatic side chains (Tyr/Trp) and other residues/backbone atoms. Key evolutionary insights include:
Table 2: Conserved Features in BURP-Domain Cyclases Utilizing Glu-Tyr Motifs
| Conserved Element | Sequence/Feature | Functional Role |
|---|---|---|
| 4xCH motif | C-X~11-12~-C-X~47-59~-CH-X~10~-CH-X~23-27~-CH-X~23-26~-CH | Copper coordination |
| N-terminal Phe-Phe | FF dipeptide | Structural stabilization |
| Copper ligands | His165, His177, His204, His230 (AhyBURP numbering) | Dioxygen activation |
| Glu-Tyr position | Precedes catalytic site | Substrate positioning |
The post-translational modification (PTM) of ribosomal precursors containing H-Glu-Tyr-OH exemplifies the widespread co-option of primary metabolic enzymes in plant RiPP pathways [9]:
This enzymatic repurposing enables efficient diversification of RiPP scaffolds with minimal genetic investment. The Glu-Tyr motif’s modification exemplifies how conserved PTM machinery—when combined with lineage-specific enzymes like BURP cyclases—generates structural complexity from simple ribosomal precursors.
Table 3: Housekeeping Enzymes Co-opted in H-Glu-Tyr-OH Modification Pathways
| Enzyme Type | Primary Metabolic Function | Role in RiPP Biosynthesis |
|---|---|---|
| Asparaginyl endopeptidase (AEP) | Seed storage protein processing | Leader peptide removal and macrocyclization |
| Protein-disulfide isomerase (PDI) | Disulfide bond formation in secreted proteins | Disulfide stabilization of core peptide |
| BURP-domain cyclase | Unknown (derived from copper-binding proteins) | Tyrosine-glutamate macrocyclization |
| Glutamyl carboxylase | Blood coagulation factor activation | Not observed (potential future neofunctionalization) |
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